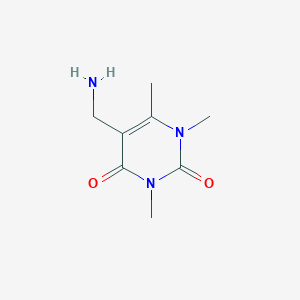

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.:

Cat. No.: VC17660848

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3 |

| Standard InChI Key | LXLBBPJPABTJJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(C(=O)N1C)C)CN |

Introduction

Structural Characterization

Core Framework and Substitution Patterns

The tetrahydropyrimidinedione scaffold consists of a six-membered ring with two ketone groups at positions 2 and 4. In 5-(aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, substitutions include:

-

1- and 3-Methyl groups: These alkyl substituents enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .

-

5-Aminomethyl group: A primary amine (-CH2NH2) at position 5 introduces polarity and hydrogen-bonding capacity, critical for molecular recognition .

-

6-Methyl group: Adds further hydrophobicity, modulating solubility and partition coefficients .

The molecular formula is inferred as C9H14N4O2 based on structural analogs, with a calculated molecular weight of 210.24 g/mol .

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s structure generator suggest:

-

IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) .

-

NMR: Expected signals include singlet peaks for methyl groups (δ 1.2–1.5 ppm) and doublets for aminomethyl protons (δ 3.0–3.5 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategies

Analogous compounds, such as 6-amino-1,3-dimethyluracil, are synthesized via:

-

Alkylation of Pyrimidine Precursors: Reacting 4-amino-2,6-dihydroxypyrimidine with methyl iodide under basic conditions yields 1,3-dimethyl derivatives .

-

Cyclization Reactions: Condensation of urea derivatives with cyanoacetic acid in acetic anhydride forms the tetrahydropyrimidinedione core .

For the target compound, a plausible route involves:

-

Step 1: Introduction of 1,3,6-trimethyl groups via sequential alkylation.

-

Step 2: Functionalization at position 5 using aminomethylating agents like formaldehyde and ammonia .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at positions 1, 3, 5, and 6.

-

Stability of the Aminomethyl Group: Preventing oxidation or side reactions during synthesis .

Physicochemical Properties

Solubility and Partitioning

Based on analogs:

The aminomethyl group enhances aqueous solubility, while methyl substitutions reduce polarity .

Thermal Stability

Analogous compounds exhibit:

Biological and Industrial Applications

Cosmetic and Material Science

Per EU Regulation 1223/2009, methylated heterocycles are used in UV filters and stabilizers due to their photostability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume